
1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone
Overview
Description
GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C (also known as retinoic acid receptor-related orphan receptor gamma or nuclear receptor subfamily 1 group F member 3). This nuclear receptor plays a significant role in the production of interleukin 17, a cytokine involved in inflammatory responses. GNE-3500 has been investigated for its potential in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-3500 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of a piperazine derivative.
Introduction of the fluoro group: A fluorination reaction is carried out to introduce the fluoro group at the desired position.
Formation of the thiazinan ring: The thiazinan ring is formed through a cyclization reaction.
Final functionalization:
Industrial Production Methods
Industrial production of GNE-3500 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GNE-3500 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 459.6 g/mol. The compound features a thiazinan derivative structure, which is significant for its biological activity .
PDE Inhibition
One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of PDEs can lead to therapeutic effects in conditions such as:
- Cardiovascular Diseases : By increasing levels of cAMP, PDE inhibitors can enhance cardiac contractility and improve blood flow.
- Respiratory Disorders : PDE inhibitors are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle .
Antitumor Activity
Research has indicated that compounds similar to 1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone exhibit antitumor properties. The thiazinan moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .
Treatment of Autoimmune Diseases
The compound has shown promise in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and irritable bowel disease (IBD). Its action as an RORc (Retinoic acid receptor-related orphan receptor gamma) inhibitor suggests a role in modulating immune responses .
Case Study 1: PDE Inhibition in Cardiac Function
A study demonstrated that derivatives of this compound effectively inhibited PDE activity in vitro, leading to increased myocardial contractility in animal models. The results indicate potential use in heart failure therapies where enhancing cardiac output is critical.
Case Study 2: Antitumor Effects in Cell Lines
In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis compared to controls. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Data Tables
Application Area | Mechanism of Action | Potential Conditions Treated |
---|---|---|
PDE Inhibition | Increases cAMP levels | Heart failure, asthma, COPD |
Antitumor Activity | Induces apoptosis | Various cancers |
Autoimmune Modulation | RORc inhibition | Rheumatoid arthritis, IBD |
Mechanism of Action
GNE-3500 exerts its effects by binding to the retinoic acid receptor-related orphan receptor C and acting as an inverse agonist. This binding inhibits the activity of the receptor, leading to a decrease in the production of interleukin 17. The inhibition of interleukin 17 production results in reduced inflammation and alleviation of symptoms associated with inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
GNE-618: Another inverse agonist of the retinoic acid receptor-related orphan receptor C, used in similar research applications.
SR2211: A selective retinoic acid receptor-related orphan receptor gamma inverse agonist with similar anti-inflammatory properties.
ML209: A retinoic acid receptor-related orphan receptor gamma inverse agonist with comparable selectivity and potency
Uniqueness of GNE-3500
GNE-3500 is unique due to its high selectivity and potency for the retinoic acid receptor-related orphan receptor C. It exhibits a 75-fold selectivity over other retinoic acid receptor-related orphan receptor family members and greater than 200-fold selectivity over 25 additional nuclear receptors. This high selectivity makes GNE-3500 a valuable tool for studying the retinoic acid receptor-related orphan receptor C pathway and developing targeted therapies for inflammatory diseases .
Biological Activity
1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone, commonly referred to as GNE-3500, is a novel compound with significant biological activity. This paper explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
GNE-3500 belongs to the class of δ-sultam compounds and features a complex structure that includes a piperazine moiety and a thiazinane ring. Its chemical formula is C21H24F N3O3S, and it has been characterized by its potent selectivity for specific nuclear receptors.
GNE-3500 exhibits a high level of selectivity for the retinoic acid receptor-related orphan receptor gamma (RORγt), with over 75-fold selectivity compared to other members of the ROR family. This selectivity is crucial as RORγt plays a significant role in the regulation of immune responses, particularly in the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
In Vitro Studies
In cellular assays, GNE-3500 demonstrated:
- Potency : It showed IC50 values in the low nanomolar range for inhibiting IL-17 production.
- Selectivity : The compound displayed over 200-fold selectivity against 25 additional nuclear receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .
Pharmacokinetics and ADME Properties
GNE-3500 has favorable absorption, distribution, metabolism, and excretion (ADME) properties:
- Oral Bioavailability : The compound has been characterized as orally bioavailable, making it suitable for systemic administration.
- Half-Life : Preliminary pharmacokinetic studies indicate a favorable half-life that supports once-daily dosing regimens in preclinical models .
Therapeutic Applications
Recent studies have explored GNE-3500's application in autoimmune diseases where IL-17 plays a pivotal role:
- Psoriasis Model : In murine models of psoriasis, administration of GNE-3500 resulted in significant reductions in skin inflammation and lesion severity.
- Rheumatoid Arthritis : GNE-3500 was effective in reducing joint inflammation and bone erosion in collagen-induced arthritis models .
Data Tables
Property | Value |
---|---|
Chemical Formula | C21H24F N3O3S |
IC50 (IL-17 Inhibition) | Low nanomolar range |
Selectivity | >200-fold over other nuclear receptors |
Oral Bioavailability | Yes |
Properties
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.